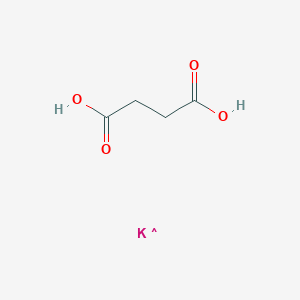
CID 87068979
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 87068979” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Industrial Production Methods: Industrial production methods for compound “CID 87068979” would likely involve large-scale chemical synthesis processes. These processes are designed to optimize yield, purity, and cost-effectiveness. The exact methods would depend on the specific requirements of the compound’s intended applications.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 87068979” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For example, oxidation reactions typically produce oxides, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Compound “CID 87068979” has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions.
Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.
Industry: It may be used in the production of various industrial products, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of compound “CID 87068979” involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compound “CID 87068979” can be compared with these similar compounds based on its chemical structure, properties, and applications. Each compound has unique features that make it suitable for specific applications. For example, compound “CID 2632” may have different reactivity or stability compared to compound “this compound”.
Conclusion
Compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research and industry
Properties
CAS No. |
22445-04-1 |
|---|---|
Molecular Formula |
C4H6KO4 |
Molecular Weight |
157.19 g/mol |
InChI |
InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |
InChI Key |
ZCWYDQNATAJCIN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
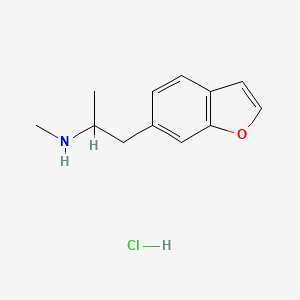
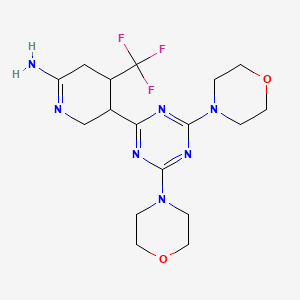

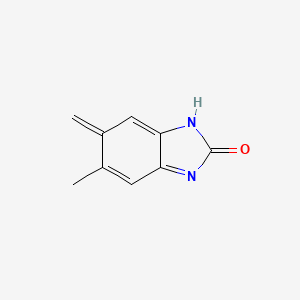
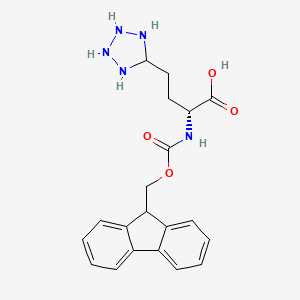
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
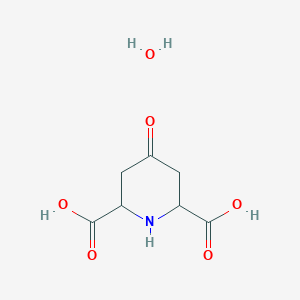
![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)
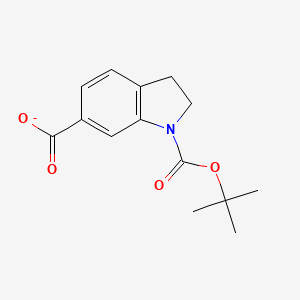
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)


![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
